4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
This compound is a pyrrolopyrimidinedione derivative, which is a class of compounds that often exhibit biological activity. The presence of methoxy groups on the phenyl ring could potentially influence the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure features a pyrrolopyrimidinedione core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidinedione. The compound also has phenyl and ethyl groups attached, which are likely to influence its physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the pyrrolopyrimidinedione core and the methoxy groups in this compound could influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Structural Analysis and Hydrogen Bonding
A study on related heterocyclic molecules emphasizes their structural analysis, showcasing a planar fused-ring system and linkage via paired N-H...O hydrogen bonds into dimers, which are further linked into chains by C-H...π(arene) hydrogen bonds. These structures are of interest in crystallography and molecular design due to their unique hydrogen bonding and molecular arrangement (Low et al., 2004).
Synthesis and Pharmacological Properties
Research into novel heterocyclic compounds derived from visnaginone and khellinone, including synthesis and evaluation as anti-inflammatory and analgesic agents, reveals the potential of such structures in drug discovery. The compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their pharmacological importance (Abu‐Hashem et al., 2020).
Photoluminescent Materials
Another study describes the synthesis of π-conjugated polymers and copolymers containing related pyrrolopyrimidine units, demonstrating their application in electronic devices due to their photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Redox Properties for Biochemical Applications
Research on substituted pyrrolopyrimidine derivatives explores their NAD+-NADH-type redox ability, which is crucial for understanding biochemical redox reactions and potential applications in bio-inspired materials and catalysis (Igarashi et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-23-7-6-20-9-11-14(16(20)21)15(19-17(22)18-11)10-4-5-12(24-2)13(8-10)25-3/h4-5,8,15H,6-7,9H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILPKCGQPZOBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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